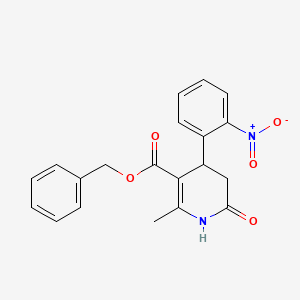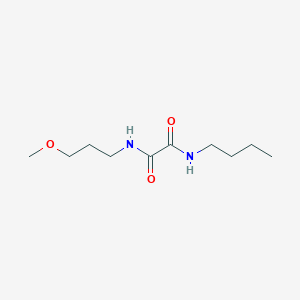![molecular formula C22H21N3O B5236591 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide, also known as Sudan I, is a synthetic organic compound that is commonly used as a dye in the textile, food, and cosmetic industries. However, it has also been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, it has been used as a model compound for the study of azo dyes and their reactions. In the field of biochemistry, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. In the field of pharmacology, it has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is not fully understood. However, it is believed to act by disrupting the normal function of cells and inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound I has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have demonstrated its potential as an anticancer agent in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal. It is also important to note that its effects may vary depending on the type of cells or organisms being studied.
Future Directions
There are several future directions for the study of 2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a fluorescent probe for the detection of biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide I is synthesized through a multistep process that involves the reaction of aniline with diazonium salt, followed by the addition of a butanoyl chloride. The resulting product is then purified through recrystallization.
properties
IUPAC Name |
2-phenyl-N-(4-phenyldiazenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-21(17-9-5-3-6-10-17)22(26)23-18-13-15-20(16-14-18)25-24-19-11-7-4-8-12-19/h3-16,21H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMFTXULEPTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037644 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418776-70-2 |
Source


|
| Record name | Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5236517.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B5236525.png)
![ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5236530.png)
![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5236552.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
